PROPYL 5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE
Overview
Description
PROPYL 5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE is a complex organic compound with a molecular formula of C12H18N2O3S . This compound is primarily used in proteomics research and has significant applications in various scientific fields .
Preparation Methods
The synthesis of PROPYL 5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product yield . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain the purity of the compound .
Chemical Reactions Analysis
PROPYL 5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
PROPYL 5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of PROPYL 5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound binds to certain enzymes or receptors, modulating their activity and leading to various biochemical effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, PROPYL 5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE stands out due to its unique structural features and versatile applications. Similar compounds include:
- Tert-Butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate oxalate hydrate
- N-[(1R,2S,5S)-2-amino-5-(dimethylamino)carbonyl]cyclohexylcarbamic acid
These compounds share some structural similarities but differ in their specific functional groups and applications .
Properties
IUPAC Name |
propyl 5-(dimethylcarbamoyl)-4-methyl-2-[(1-methylsulfonylpiperidine-4-carbonyl)amino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O6S2/c1-6-11-28-19(25)14-12(2)15(18(24)21(3)4)29-17(14)20-16(23)13-7-9-22(10-8-13)30(5,26)27/h13H,6-11H2,1-5H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSGOAKNHQOEGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC(=C1C)C(=O)N(C)C)NC(=O)C2CCN(CC2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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